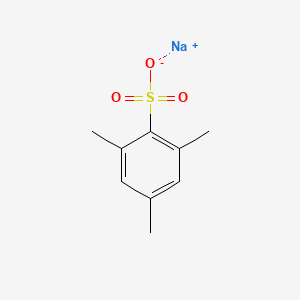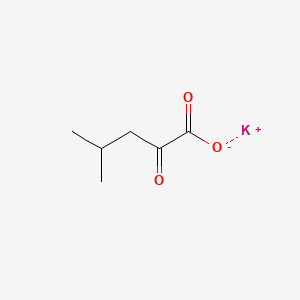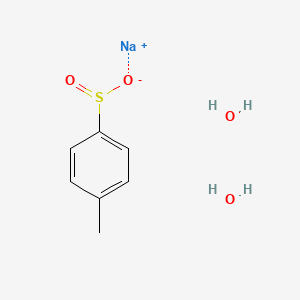
トルエン-4-スルフィン酸ナトリウム二水和物
説明
Sodium toluene-4-sulphinate dihydrate: is a chemical compound with the molecular formula C₇H₁₁NaO₄S. It is also known as sodium 4-methylbenzenesulfinate dihydrate. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
科学的研究の応用
Sodium toluene-4-sulphinate dihydrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: It is used in biochemical assays and as a preservative in biological samples.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
This compound, also known as sodium 4-methylbenzenesulfinate dihydrate, is a chemical reagent used in various chemical reactions
Mode of Action
The mode of action of Sodium toluene-4-sulphinate dihydrate is not well-documented. As a chemical reagent, it likely interacts with other compounds in a reaction to facilitate the formation of desired products. The specifics of these interactions and the resulting changes would depend on the nature of the reaction .
Pharmacokinetics
Therefore, information on its bioavailability and pharmacokinetic properties is limited .
Result of Action
As a chemical reagent, its primary role is to participate in chemical reactions, and the specific effects would depend on the nature of these reactions .
Action Environment
The action, efficacy, and stability of Sodium toluene-4-sulphinate dihydrate can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, its storage temperature is recommended to be ambient .
生化学分析
Biochemical Properties
Sodium toluene-4-sulphinate dihydrate plays a significant role in biochemical reactions, particularly in redox reactions. It acts as a reducing agent, facilitating the reduction of various substrates. This compound interacts with enzymes such as oxidoreductases, which catalyze oxidation-reduction reactions. The interaction between sodium toluene-4-sulphinate dihydrate and these enzymes involves the transfer of electrons, leading to the reduction of the substrate and the oxidation of the compound itself .
Cellular Effects
Sodium toluene-4-sulphinate dihydrate influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). By acting as a reducing agent, sodium toluene-4-sulphinate dihydrate can modulate the levels of ROS within cells, thereby impacting cell signaling and gene expression. Additionally, this compound can influence cellular metabolism by altering the redox state of cells .
Molecular Mechanism
The molecular mechanism of sodium toluene-4-sulphinate dihydrate involves its interaction with biomolecules through redox reactions. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For example, sodium toluene-4-sulphinate dihydrate can inhibit the activity of certain oxidases by reducing their active sites. This reduction alters the enzyme’s conformation and decreases its catalytic efficiency. Additionally, sodium toluene-4-sulphinate dihydrate can induce changes in gene expression by modulating transcription factors that are sensitive to redox changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium toluene-4-sulphinate dihydrate can change over time. The compound is relatively stable under ambient conditions but can degrade when exposed to high temperatures or prolonged storage. Over time, the degradation products of sodium toluene-4-sulphinate dihydrate may affect its efficacy in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in maintaining redox balance .
Dosage Effects in Animal Models
The effects of sodium toluene-4-sulphinate dihydrate vary with different dosages in animal models. At low doses, the compound can act as an effective reducing agent without causing significant toxicity. At higher doses, sodium toluene-4-sulphinate dihydrate may exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are outweighed by its toxicity at higher concentrations .
Metabolic Pathways
Sodium toluene-4-sulphinate dihydrate is involved in various metabolic pathways, particularly those related to redox reactions. It interacts with enzymes such as sulfite oxidase, which catalyzes the oxidation of sulfite to sulfate. This interaction can influence metabolic flux and alter the levels of metabolites within cells. Additionally, sodium toluene-4-sulphinate dihydrate can affect the balance of NADH/NAD+ within cells, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, sodium toluene-4-sulphinate dihydrate is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of the compound within various cellular compartments. The distribution of sodium toluene-4-sulphinate dihydrate can influence its activity and efficacy in biochemical reactions. For example, its accumulation in mitochondria can enhance its role in maintaining redox balance .
Subcellular Localization
The subcellular localization of sodium toluene-4-sulphinate dihydrate is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, sodium toluene-4-sulphinate dihydrate may localize to the mitochondria, where it can participate in redox reactions and influence mitochondrial function. This localization is essential for its role in maintaining cellular redox homeostasis .
準備方法
Synthetic Routes and Reaction Conditions: Sodium toluene-4-sulphinate dihydrate can be synthesized through the sulfonation of toluene, followed by neutralization with sodium hydroxide. The general reaction involves the following steps:
Sulfonation: Toluene is reacted with sulfur dioxide and chlorine in the presence of a catalyst to form toluene-4-sulfonyl chloride.
Neutralization: The toluene-4-sulfonyl chloride is then neutralized with sodium hydroxide to produce sodium toluene-4-sulphinate.
Hydration: The resulting sodium toluene-4-sulphinate is crystallized with water to form the dihydrate.
Industrial Production Methods: Industrial production of sodium toluene-4-sulphinate dihydrate typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves controlled temperature and pressure conditions, as well as the use of industrial-grade reagents and catalysts.
化学反応の分析
Types of Reactions: Sodium toluene-4-sulphinate dihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form toluene-4-sulfonic acid.
Reduction: It can be reduced to form toluene-4-sulfinic acid.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed:
Oxidation: Toluene-4-sulfonic acid.
Reduction: Toluene-4-sulfinic acid.
Substitution: Various sulfonamide and sulfonate derivatives.
類似化合物との比較
Sodium benzenesulfinate: Similar in structure but lacks the methyl group on the benzene ring.
Sodium methanesulfinate: Similar in function but has a simpler structure with only one carbon atom.
Uniqueness: Sodium toluene-4-sulphinate dihydrate is unique due to the presence of the methyl group on the benzene ring, which influences its reactivity and solubility. This makes it a versatile reagent in organic synthesis and industrial applications.
特性
IUPAC Name |
sodium;4-methylbenzenesulfinate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S.Na.2H2O/c1-6-2-4-7(5-3-6)10(8)9;;;/h2-5H,1H3,(H,8,9);;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGHAVFTFDQINN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)[O-].O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635534 | |
| Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7257-26-3 | |
| Record name | Sodium 4-methylbenzene-1-sulfinate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dihydrospiro[indene-2,4'-piperidine]](/img/structure/B1324404.png)
![2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylic acid](/img/structure/B1324411.png)
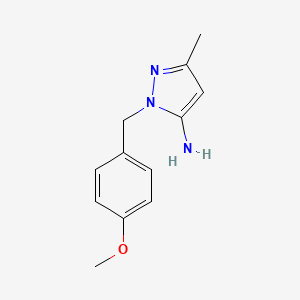
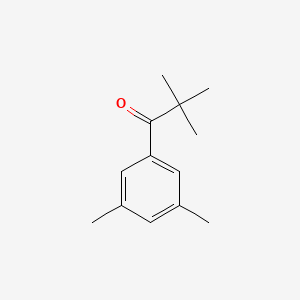
![Methyl 3-[(4-formylphenoxy)methyl]benzoate](/img/structure/B1324421.png)


